1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N6 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine |
InChI |
InChI=1S/C11H16N6/c1-8-5-10(16-4-2-3-9(12)6-16)17-11(15-8)13-7-14-17/h5,7,9H,2-4,6,12H2,1H3 |
InChI Key |
FWNZOOCSMFMLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Intermediate
γ-Butyrolactone is condensed with aminoguanidine carbonate in the presence of pyridine, yielding a substitutedtriazole derivative (1 ) in 40% yield. This intermediate undergoes further condensation with ethyl acetoacetate in acetic acid under reflux to form a mixture of 2 and its acetylated derivative (2′ ). Treatment with methanolic ammonia selectively deacetylates the mixture, isolating 2 in 88% yield.
Chlorination at Position 7
The hydroxyl group at position 7 of 2 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions. This step produces 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (3) in 94% yield. The chlorinated derivative serves as the key intermediate for subsequent functionalization.
Alternative Synthetic Routes
Direct Amination Without Protection
In some cases, unprotected piperidin-3-amine can directly react with 3 under elevated temperatures (100–120°C) in a sealed tube. While this method avoids protection/deprotection steps, it often results in lower yields (60–70%) due to side reactions.
Use of Diazonium Salts
A less common approach involves forming a diazonium salt from piperidin-3-amine and coupling it with the triazolopyrimidine core. This method, adapted from, requires precise temperature control (0–5°C) and yields comparable products (65–75%).
Analytical Validation and Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from methanol or ethanol improves purity to >98% (HPLC). The overall yield from γ-butyrolactone to the final product ranges from 35–40%.
Challenges and Considerations
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C10H13N5
- Molecular Weight : 205.25 g/mol
- IUPAC Name : 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine
The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Antiviral Applications
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit antiviral properties, particularly against influenza viruses. The mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. Compounds similar to this compound have demonstrated effectiveness in disrupting the PA-PB1 protein-protein interaction essential for the influenza virus lifecycle .
Anticancer Activity
Preliminary research has shown that this compound may inhibit tumor cell proliferation. In vitro studies on various cancer cell lines have revealed significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Neuroprotective Effects
The compound's ability to inhibit monoamine oxidase (MAO) enzymes has been investigated as a potential treatment for neurodegenerative disorders. Inhibition of MAO-B has been linked to increased levels of neurotransmitters such as dopamine and serotonin, which are critical in managing conditions like Parkinson's disease and depression.
Study on Antiviral Activity
In a study focusing on the synthesis of triazolo[1,5-a]pyrimidine derivatives targeting the PA-PB1 interface of influenza A virus polymerase, researchers found that compounds with similar structural features showed promising antiviral activity by inhibiting viral replication through disruption of protein interactions .
Anticancer Research
Research conducted on the cytotoxic effects of related compounds demonstrated that modifications to the triazole structure could enhance anticancer properties. For instance:
| Substituent | Activity | IC50 (µM) |
|---|---|---|
| Trifluoromethyl | Moderate | 0.039 |
| Pyridin-3-ylamino | High | 0.013 |
These results highlight the importance of structural modifications in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine involves its interaction with molecular targets such as kinases and phosphodiesterases. By binding to these enzymes, the compound can inhibit their activity, leading to downstream effects such as the suppression of the ERK signaling pathway . This inhibition results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, ultimately leading to cell apoptosis and G2/M phase arrest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s key structural differentiators are the 5-methyl group and 7-piperidin-3-amine substituent . Below is a comparative analysis with structurally related triazolopyrimidines:
Table 1: Comparison of Key Structural Features and Properties
Key Insights:
Position 5 Substituent :
- Methyl (target compound) : Smaller and less lipophilic than phenyl (e.g., 3a-3i), improving solubility and metabolic stability .
- Phenyl (3a-3i) : Enhances aromatic interactions but reduces aqueous solubility, limiting bioavailability .
Position 7 Substituent: Piperidin-3-amine (target compound): Introduces a basic nitrogen, enabling ionic interactions with acidic residues in target proteins (e.g., kinases). This contrasts with 7-alkoxy groups (3a-3i), which are neutral and rely on hydrophobic interactions . ~275 g/mol for the target compound) .
Synthetic Yields :
- The target compound’s synthesis (84% yield) is comparable to derivatives like 5a (84%) and superior to some 7-alkoxy variants (reported yields ~60–75%) .
Pharmacological and Physicochemical Implications
A. Solubility and Bioavailability :
The methyl group at position 5 and polar piperidin-3-amine group enhance aqueous solubility relative to phenyl- or benzamide-substituted analogs. This may improve oral bioavailability, a critical advantage for drug development .
B. Target Binding :
- The piperidin-3-amine’s NH group can form hydrogen bonds with catalytic lysine residues in kinase ATP-binding pockets, a mechanism less feasible with alkoxy or benzamide substituents .
- Methyl at position 5 avoids steric clashes in compact binding sites, unlike bulkier phenyl groups .
C. Stability :
- The piperidine ring’s saturated structure confers resistance to oxidative metabolism compared to alkoxy groups, which may undergo hydrolysis or oxidation .
Biological Activity
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C₉H₁₃N₅
- Molecular Weight: 179.23 g/mol
- IUPAC Name: this compound
- CAS Number: Not widely reported but related compounds exist under CAS 2503-56-2.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has shown significant inhibitory effects on Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is crucial for its potential anti-tumor effects as it disrupts signaling pathways that promote cell proliferation and survival in cancer cells .
Table 1: Summary of Biological Activities
Therapeutic Applications
Research indicates that the compound may be beneficial in treating various conditions:
- Cancer: Its ability to inhibit PI3K-a suggests potential in cancer therapy by preventing tumor growth and metastasis.
- Inflammatory Diseases: The modulation of immune responses can aid in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Infectious Diseases: Preliminary studies indicate antimicrobial properties that could be leveraged against certain bacterial infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound:
Case Study 1: Antitumor Efficacy
A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7) through PI3K inhibition. These findings suggest that our compound may share similar mechanisms leading to effective tumor suppression .
Case Study 2: Anti-inflammatory Effects
Research on related triazole derivatives highlighted their anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that our compound could also mitigate inflammatory responses in diseases such as rheumatoid arthritis .
Q & A
Basic Question
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the triazolopyrimidine core and piperidine substitution patterns .
- Mass Spectrometry (HRMS): Validates molecular formula and detects trace impurities (<0.1%) .
- HPLC: Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
Case Study: A related pyrazolopyrimidine derivative required tandem LC-MS/MS to resolve isomeric byproducts during scale-up .
How can contradictory biological data (e.g., varying IC50 values across assays) be resolved?
Advanced Question
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Assay Standardization: Use uniform buffer systems (e.g., pH 6.5 ammonium acetate) and ATP concentrations in kinase assays .
- Orthogonal Validation: Confirm activity with orthogonal methods (e.g., surface plasmon resonance for binding kinetics).
- Metabolite Screening: Assess compound stability in assay media (e.g., NADPH-dependent degradation in hepatic microsomes) .
What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Advanced Question
- Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., hydroxyl, amine) to improve aqueous solubility. LogP values <3 are ideal for oral bioavailability .
- Metabolic Stability: Block metabolic hotspots (e.g., N-methylation of the piperidine ring) to reduce CYP450-mediated clearance .
- Formulation: Use co-solvents (e.g., PEG 400) or lipid nanoparticles to enhance bioavailability in rodent models .
How can researchers identify and validate novel biological targets for this compound?
Advanced Question
- Proteome Profiling: Use affinity-based pulldown assays with biotinylated analogs to identify binding partners .
- CRISPR Screening: Genome-wide knockout libraries can reveal synthetic lethal interactions in cancer cell lines .
- Transcriptomics: RNA-seq analysis of treated cells identifies differentially expressed pathways (e.g., apoptosis, DNA repair) .
What are the best practices for scaling up synthesis while maintaining reproducibility?
Basic Question
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
- Purification: Use automated flash chromatography with gradient elution to isolate high-purity batches (>98%).
- Quality Control: Establish strict specifications for residual solvents (e.g., <500 ppm DMF) via GC-MS .
How does the compound’s stereochemistry influence its biological activity?
Advanced Question
- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in assays .
- X-ray Crystallography: Determine absolute configuration and correlate with activity (e.g., R-enantiomers showing 10-fold higher potency than S) .
What computational tools predict toxicity and off-target effects early in development?
Advanced Question
- ADMET Prediction: Tools like SwissADME or ProTox-II estimate hepatotoxicity, hERG inhibition, and Ames mutagenicity .
- Phylogenetic Analysis: Compare target homology across species to anticipate cross-reactivity (e.g., rodent vs. human kinases) .
How can researchers address low solubility in aqueous buffers during biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
